molecular formula C6H13N3O B13102071 N-Ethylpyrazolidine-1-carboxamide

N-Ethylpyrazolidine-1-carboxamide

Cat. No.: B13102071
M. Wt: 143.19 g/mol
InChI Key: LZXXSUSORUQVCJ-UHFFFAOYSA-N
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Description

N-Ethylpyrazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazolidine core (a five-membered ring with two adjacent nitrogen atoms) substituted with an ethyl group and a carboxamide functional group at position 1. The compound’s molecular formula is inferred as C₆H₁₃N₃O, with a molecular weight of 143.19 g/mol. Its reactivity and physicochemical properties are influenced by the pyrazolidine ring’s basicity and the carboxamide’s hydrogen-bonding capabilities.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

N-ethylpyrazolidine-1-carboxamide

InChI

InChI=1S/C6H13N3O/c1-2-7-6(10)9-5-3-4-8-9/h8H,2-5H2,1H3,(H,7,10)

InChI Key

LZXXSUSORUQVCJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpyrazolidine-1-carboxamide typically involves the reaction of ethylamine with pyrazolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethylpyrazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-ethylpyrazolidine-1-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and may be carried out under inert atmospheres.

Major Products

The major products formed from these reactions include N-ethylpyrazolidine-1-carboxylic acid, N-ethylpyrazolidine-1-amine, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-Ethylpyrazolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethylpyrazolidine-1-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between N-Ethylpyrazolidine-1-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Core Structure
This compound C₆H₁₃N₃O 143.19 Carboxamide, Ethyl Pyrazolidine (2N)
N-Methylpyrrolidine-1-carbothioamide C₆H₁₂N₂S 144.24 Carbothioamide, Methyl Pyrrolidine (1N)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.44 Amide, Pyrazole, Pyridine Pyrazolo[3,4-b]pyridine

Key Observations:

  • Core Heterocycles: The pyrazolidine ring in the target compound (two adjacent N atoms) differs from pyrrolidine (one N) in N-Methylpyrrolidine-1-carbothioamide .
  • Functional Groups : The carboxamide (–CONH₂) group in the target compound contrasts with the carbothioamide (–CSNH₂) in the pyrrolidine derivative, altering solubility and reactivity .
  • Complexity : The compound from features a fused pyrazolo-pyridine system, resulting in higher molecular weight (374.44 g/mol) and steric bulk, which may limit its utility in small-molecule drug design compared to simpler analogs.

Physicochemical Properties

  • Solubility : The carboxamide group enhances water solubility relative to carbothioamide derivatives due to stronger hydrogen bonding .
  • Basicity : The pyrazolidine ring (pKa ~8–9 for analogous structures) is less basic than pyrrolidine (pKa ~11), affecting protonation states under physiological conditions.
  • Stability : Thioamide derivatives (e.g., N-Methylpyrrolidine-1-carbothioamide) are prone to oxidation, whereas carboxamides are generally more stable .

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